Saralasin acetate anhydrous is a synthetic peptide analog of angiotensin II, a hormone integral to blood pressure regulation and fluid balance. It serves as a highly specific competitive antagonist of angiotensin II receptors, particularly the type 1 receptor, which is crucial in managing hypertension and related cardiovascular conditions. The compound's structure features modifications at the first and eighth positions of the angiotensin II sequence, replacing specific amino acids with sarcosine and alanine, respectively .
Saralasin acetate anhydrous is classified under angiotensin II receptor antagonists. It is primarily utilized in research settings to study angiotensin II receptor functions and the underlying mechanisms of hypertension. The compound is also explored for its therapeutic potential in treating various cardiovascular diseases .
The synthesis of saralasin acetate anhydrous is predominantly achieved through solid-phase peptide synthesis (SPPS). This method involves several critical steps:
Industrial production mirrors laboratory methods but employs automated synthesizers to enhance efficiency. Final product purification is conducted using high-performance liquid chromatography to ensure high purity levels.
Saralasin acetate anhydrous can participate in various chemical reactions:
Saralasin acetate anhydrous functions by competitively binding to angiotensin II receptors, specifically inhibiting angiotensin II's binding. This blockade prevents downstream signaling that typically leads to vasoconstriction, aldosterone secretion, and sodium retention. Consequently, this results in decreased blood pressure and reduced fluid retention, making it valuable for hypertension research and potential therapeutic applications .
Saralasin acetate anhydrous appears as a white crystalline powder. Its solubility characteristics vary based on formulation but generally exhibit solubility in polar solvents due to its peptide nature.
Key chemical properties include:
Additional data indicates that it has a high degree of complexity due to its multiple functional groups and stereocenters, which influence its reactivity and interactions with biological systems .
Saralasin acetate anhydrous has diverse applications across several fields:
Saralasin acetate anhydrous emerged from systematic efforts to develop metabolically stable angiotensin II (Ang II) analogs. Researchers substituted key amino acid residues in native Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to create [Sar¹,Val⁵,Ala⁸]-Angiotensin II (P113, saralasin). Crucially, position 1 replacement of aspartic acid with sarcosine (N-methylglycine) conferred dual advantages: resistance to aminopeptidase degradation and unexpectedly enhanced affinity for vascular smooth muscle receptors [1] [10]. The valine substitution at position 5 and alanine at position 8 further reduced intrinsic agonist activity compared to native Ang II [4] [10].
Initial pharmacological characterization revealed saralasin’s competitive antagonism at Ang II receptors, with a binding affinity (Ki) of 0.32 nM for approximately 74% of Ang II binding sites [3] [8]. This high specificity enabled precise interrogation of Ang II pathways. In vitro studies demonstrated concentration-dependent inhibition of Ang II-induced responses in vascular smooth muscle preparations, establishing saralasin as the first potent peptide-based Ang II receptor blocker [1]. Its partial agonist properties manifested as transient pressor effects in normotensive subjects—a characteristic requiring careful interpretation in experimental models [4] [7].
Table 1: Structural Modifications in Saralasin vs. Native Angiotensin II
Position | Native Ang II Residue | Saralasin Residue | Biochemical Consequence |
---|---|---|---|
1 | Aspartic acid | Sarcosine | Aminopeptidase resistance; ↑ receptor affinity |
5 | Isoleucine | Valine | Modulated intrinsic activity |
8 | Phenylalanine | Alanine | Reduced agonist potency |
Saralasin became indispensable for delineating RAS physiology and receptor subtypes. Prior to its discovery, Ang II’s actions were inferred indirectly via renin inhibitors or converting enzyme blockers. Saralasin enabled:
Critical research demonstrated saralasin’s utility in isolating RAS contributions to pathophysiology. For example, it inhibited Ang II-stimulated aldosterone secretion in vivo and attenuated renal vasoconstriction during physiological stressors like heat exposure [5] [8]. These studies cemented Ang II’s role in hemodynamic regulation beyond basal blood pressure maintenance.
Table 2: Key Pharmacodynamic Properties of Saralasin in RAS Research
Property | Experimental Finding | Significance |
---|---|---|
AT₁ Receptor Affinity | Ki = 0.32–0.43 nM [3] [9] | High specificity for pressor/secretory pathways |
Partial Agonism | Transient ↑ BP in normotensive subjects [4] [7] | Complicated interpretation in low-renin states |
AT₂ Receptor Interaction | Weak agonist/antagonist effects [7] [10] | Revealed vasodilatory/antiproliferative counter-regulation |
In vivo RAS blockade | ↓ BP in renovascular hypertension [1] [6] | Confirmed RAS dependence in specific hypertension subtypes |
Saralasin’s transition to clinical diagnostics stemmed from its ability to identify renin-dependent hypertension. The saralasin infusion test emerged in the 1970s as a functional biomarker:
Despite diagnostic utility, limitations precipitated its discontinuation by 1984:
Saralasin’s diagnostic phase crucially demonstrated that pharmacologic RAS blockade could stratify hypertension etiologies. This paradigm directly informed subsequent development of renin assays and captopril challenge tests, refining patient-specific antihypertensive strategies [1] [7].
Table 3: Diagnostic Applications and Limitations of Saralasin Infusion
Parameter | Application | Limitation |
---|---|---|
BP Response Threshold | ↓ ≥10 mmHg = Renin-dependent [6] | Partial agonism obscured results in volume-overload states |
Predictive Value | High for renovascular HTN [1] | Low for essential hypertension variants |
Patient Preparation | Sodium restriction [6] | Increased false positives without strict Na⁺ control |
Clinical Adoption Period | 1975–1984 [10] | Discontinued due to reliability issues |
Table 4: Alternative Nomenclature for Saralasin Acetate Anhydrous
Synonym | Identifier Source |
---|---|
[Sar¹,Ala⁸]-Angiotensin II | IUPAC Recommendation [3] |
1-Sarcosine-8-Alanine Angiotensin II | MeSH [3] |
P113 | Experimental Code [1] |
Sar-Arg-Val-Tyr-Val-His-Pro-Ala | Sequence Code [8] |
H₂AFV2HE66 | UNII Code [9] |
39698-78-7 (acetate hydrate) | CAS Registry [8] |
34273-10-4 (anhydrous free base) | CAS Registry [9] |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: